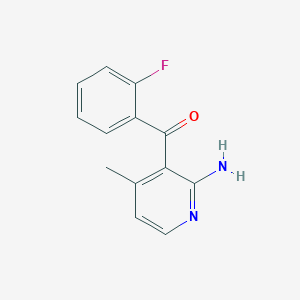

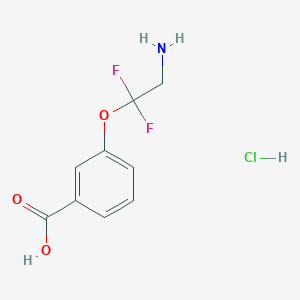

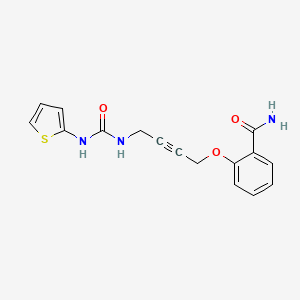

![molecular formula C8H12ClN3O2 B2741494 Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride CAS No. 2445785-36-2](/img/structure/B2741494.png)

Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride” is a chemical compound . It is a yellow solid with a melting point of over 300°C .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies . For instance, the catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, the 1H NMR spectrum of a similar compound was reported as follows: δ 2.07–2.34 (m, 2H, C 7’ -H), 3.41 (s, 3H, N-CH 3), 4.491–4.495 (m, 2H, C 6’ -H), 5.10 (s, 2H, C 4’ -H), 7.34–7.39 (m, 1H, Ph-H), 7.60–7.66 (m, 1H, Ph-H), 7.79–7.85 (m, 1H, Ph-H), 8.14 (d, J = 13.2 Hz, 1H, C 5 -H), 8.85 (1H, s, C 2 -H) .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, a weaker base NaHCO3 led to the formation of the dehalogenated side product 2,6-diphenyl-2H-pyrazolo .Physical And Chemical Properties Analysis

This compound is a yellow solid with a melting point of over 300°C . Its IR spectrum shows a peak at 1706 cm-1, corresponding to the C=O bond . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Organic Chemistry Applications

The literature review reveals significant interest in the development of novel synthetic methodologies and chemical transformations involving heterocyclic compounds, which are crucial in drug discovery and materials science. For example, the chemistry of heterocyclic N-oxide molecules, including pyrazolo[3,4-b]pyridine derivatives, has been extensively studied for their potential in organic synthesis, catalysis, and as drug candidates due to their diverse biological activities (Li et al., 2019). These compounds are valued for their versatility as synthetic intermediates and their applications in forming metal complexes, designing catalysts, and asymmetric synthesis.

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, pyrazolo[3,4-b]pyridine scaffolds are recognized as privileged structures for drug discovery, exhibiting a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and more. The structure-activity relationship (SAR) studies of these scaffolds have gained attention among medicinal chemists, leading to several lead compounds targeting various disease states (Cherukupalli et al., 2017). This indicates a rich potential for further exploration and development of drug candidates based on the pyrazolo[3,4-b]pyridine core.

Potential in Optoelectronic Materials

The incorporation of heterocyclic compounds like quinazolines and pyrimidines, which are structurally related to pyrazolo[3,4-b]pyridines, into π-extended conjugated systems has shown great promise for the creation of novel optoelectronic materials. These compounds are used in the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018). This suggests that methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate; hydrochloride could also find applications in the development of materials for electronic devices and luminescent elements, given its structural similarity and potential for chemical modification.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2.ClH/c1-13-8(12)6-5-3-2-4-9-7(5)11-10-6;/h2-4H2,1H3,(H2,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHAZUUXGIMQSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCNC2=NN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

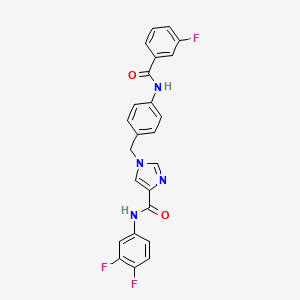

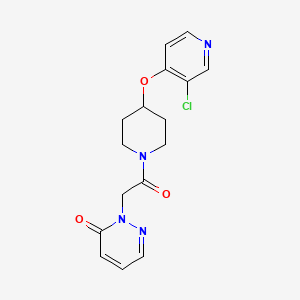

![7-Thia-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2741414.png)

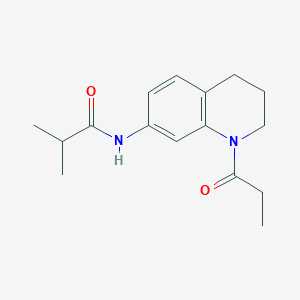

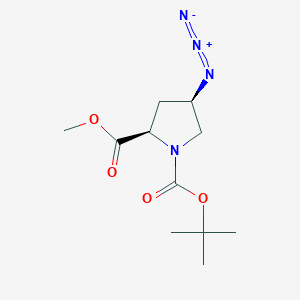

![Ethyl 4-oxo-3-phenyl-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2741415.png)

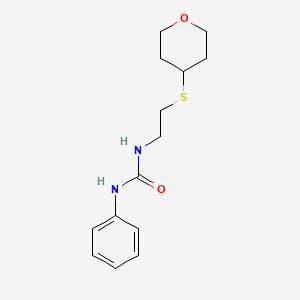

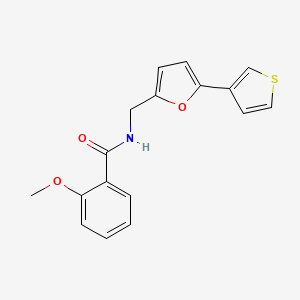

![N-[[4-(2-ethyl-6-methylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2741420.png)

![3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde](/img/structure/B2741424.png)